Home > Products > Screening Compounds P93623 > 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride - 1170528-42-3

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

Catalog Number: EVT-1809871
CAS Number: 1170528-42-3
Molecular Formula: C12H13Cl3N2O
Molecular Weight: 307.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Etherization: 2-Chloro-4-nitrophenol is reacted with 3-(chloromethyl)pyridine hydrochloride in the presence of a base, typically potassium carbonate, to form 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene. []
  • Step 2: Reduction: The nitro group in 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene is reduced to an amino group. This is typically accomplished using a reducing agent such as iron powder in acidic conditions or catalytic hydrogenation with a palladium catalyst. []
Chemical Reactions Analysis
  • Amide Bond Formation: The amino group can react with carboxylic acids or activated carboxylic acid derivatives to form amide bonds. This reaction is widely used to link the compound to other molecules, particularly in the synthesis of peptidomimetics and other biologically relevant molecules. [, ]
Mechanism of Action
  • Irreversible Inhibition: Some derivatives, particularly those containing an α,β-unsaturated amide side chain, act as irreversible inhibitors of tyrosine kinases. This side chain acts as a Michael acceptor, forming a covalent bond with cysteine residues within the ATP-binding site of the kinase, leading to prolonged inhibition of enzyme activity. []
  • ATP-Competitive Inhibition: Other derivatives may act as reversible, ATP-competitive inhibitors of tyrosine kinases. These molecules bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the enzyme's catalytic activity. []
Applications
  • Pharmaceuticals: It serves as a key intermediate in developing various pharmaceutical agents, especially tyrosine kinase inhibitors designed to treat cancer. For example, it is a precursor to neratinib, an irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. []
  • Drug Discovery: It is frequently employed in medicinal chemistry research to synthesize compound libraries for high-throughput screening, aiming to identify novel drug candidates with desired biological activities. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: CHMFL-EGFR-202 is a novel, irreversible epidermal growth factor receptor (EGFR) inhibitor. It exhibits potent activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M []. This compound demonstrates strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines and displays dose-dependent tumor growth suppression efficacy in vivo [].

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

Compound Description:ICA-27243 acts as a selective activator of neuronal M current and KCNQ2/Q3 potassium channels []. This activation leads to membrane potential hyperpolarization and enhancement of 86Rb+ efflux in cells expressing these channels []. ICA-27243 also demonstrates anticonvulsant activity in experimental models of epilepsy [].

2-tert-Butyl-4-chloro-5-{6-[2-(2[18F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one ([18F]BCPP-EF)

Compound Description:[18F]BCPP-EF serves as a positron emission tomography (PET) radioligand. It binds to mitochondrial electron transport chain complex I (MC-I) with high affinity, enabling the quantification and study of MC-I activity in the brain [, , , , , , , , , , ]. Research utilizing this probe has implicated mitochondrial dysfunction, specifically in the anterior cingulate cortex, in the pathophysiology of autism spectrum disorder [].

Lapatinib

Compound Description:Lapatinib is a marketed drug classified as a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 [, ]. It has shown efficacy in treating various cancers, although resistance can develop in some patients []. Lapatinib functions by binding to the ATP-binding site of these kinases, thereby inhibiting their activity [].

Relevance:While not explicitly sharing the entire 3-chloro-4-(pyridin-3-ylmethoxy)aniline structure, Lapatinib is grouped alongside derivatives possessing this moiety within a study focusing on EGFR/HER2 inhibition []. This suggests a potential shared pharmacophore or binding interaction with the target kinases. The study emphasizes the development of novel Lapatinib derivatives with enhanced potency and seeks to understand the mechanisms behind Lapatinib resistance [].

Neratinib

Compound Description:Neratinib is an antitumor agent that acts as an irreversible tyrosine kinase inhibitor, primarily targeting HER2 []. It functions by forming a covalent bond with a cysteine residue in the ATP binding pocket of HER2, leading to irreversible inhibition of the enzyme [].

Relevance:The synthesis of Neratinib utilizes 3-chloro-4-(pyridin-2-ylmethoxy)aniline as a key starting material []. This structural element is crucial for the final compound's activity as it forms a part of the pharmacophore responsible for binding to the HER2 kinase domain. This direct synthetic relationship highlights the importance of 3-chloro-4-(pyridin-2-ylmethoxy)aniline as a building block for developing potent antitumor agents.

(E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-enamide (16d)

Compound Description:Compound 16d is a potent, irreversible HER2 inhibitor containing a thieno[2,3-d]pyrimidine core and an α,β-unsaturated amide side chain []. This side chain acts as a Michael acceptor and forms a covalent bond with Cys773 in the ATP binding pocket of HER2, leading to irreversible inhibition [].

Relevance:Compound 16d directly incorporates the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino moiety within its structure, highlighting the importance of this group for HER2 inhibitory activity. This compound belongs to a series of thienopyrimidine derivatives designed as irreversible EGFR tyrosine kinase family inhibitors []. The inclusion of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in its design suggests a significant contribution to its anti-proliferative activity against HER2-expressing cancer cells.

1-[4-[4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-yl-pyrimidin-2-yl)amino]-3-methoxy-phenyl]piperazin-1-yl]ethanone (5)

Compound Description:Compound 5 exhibits dual inhibitory activity against both IGF-1R and the insulin receptor tyrosine kinase []. This compound demonstrates good pharmacokinetic properties in pre-clinical models and effectively inhibits tumor growth in an in vivo efficacy model using IGF-1R-expressing NIH 3T3 fibroblasts [].

Properties

CAS Number

1170528-42-3

Product Name

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

IUPAC Name

3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochloride

Molecular Formula

C12H13Cl3N2O

Molecular Weight

307.6 g/mol

InChI

InChI=1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H

InChI Key

VMKJLXNSLKSOSN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.